Methyl D-alaninate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315888 |

Source

|

| Record name | Methyl D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-13-5 |

Source

|

| Record name | Methyl D-alaninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21705-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl D-alaninate and its Hydrochloride Salt

Introduction: The Significance of Methyl D-alaninate in Chiral Synthesis

Methyl D-alaninate, and more commonly its hydrochloride salt, serves as a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the non-proteinogenic D-alanine, this compound offers a unique stereochemical configuration that is essential for the synthesis of enantiomerically pure pharmaceuticals and other complex molecular architectures.[1] Its stability, ease of handling, and reactive functionality at both the amino and carboxyl termini make it a versatile tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, and safe handling of Methyl D-alaninate and its hydrochloride salt, offering field-proven insights for its effective application.

Physicochemical Properties: A Comparative Analysis

Methyl D-alaninate is typically handled in its crystalline hydrochloride salt form, which enhances its stability and simplifies purification. The free base is a less common form in commercial supply. The key physical and chemical properties of both forms are summarized below for a comprehensive understanding of their characteristics.

| Property | Methyl D-alaninate Hydrochloride | Methyl D-alaninate (Free Base) |

| CAS Number | 14316-06-4[2] | 21705-13-5[3] |

| Molecular Formula | C₄H₁₀ClNO₂[4] | C₄H₉NO₂[3] |

| Molecular Weight | 139.58 g/mol [2] | 103.12 g/mol [3] |

| Appearance | White to off-white crystalline powder[5] | Data not widely available, likely a liquid or low-melting solid |

| Melting Point | 108-110 °C[2] | Data not available |

| Optical Rotation | [α]²⁰/D −8.0° (c = 1.6 in methanol)[2] | Data not available |

| Solubility | Soluble in water (100 mg/mL), sparingly soluble in DMSO and methanol.[5] Also soluble in ethanol (~30 mg/mL) and DMF (~20 mg/mL).[6] | Data not available |

Chemical Properties and Reactivity: A Functional Group Perspective

The chemical utility of Methyl D-alaninate is dictated by the reactivity of its two primary functional groups: the primary amine and the methyl ester.

The Amino Group: A Versatile Nucleophile

The primary amine in Methyl D-alaninate is a potent nucleophile, making it readily available for a variety of chemical transformations.

-

Amide Bond Formation (Peptide Coupling): This is the most common application of Methyl D-alaninate, where it serves as the N-terminal component in peptide synthesis.[5] The amine readily attacks activated carboxylic acids or acyl chlorides to form a stable amide linkage.

-

N-Alkylation and N-Arylation: The amine can be alkylated or arylated using appropriate electrophiles, allowing for the synthesis of more complex derivatives.

-

Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

The Methyl Ester: A Carboxyl Surrogate

The methyl ester group serves as a protected form of the carboxylic acid, which can be deprotected or transformed as needed.

-

Hydrolysis: The ester can be hydrolyzed back to the free carboxylic acid under either acidic or basic conditions.[7] This is a common step after its incorporation into a larger molecule.

-

Aminolysis: The ester can react with ammonia or primary/secondary amines to form the corresponding amide.[8] This reaction is typically slower than using a more reactive acyl chloride.[8]

-

Reduction: The ester can be reduced to the corresponding primary alcohol, D-alaninol, using strong reducing agents like lithium aluminum hydride.

Experimental Protocols: Synthesis and Quality Control

Synthesis of Methyl D-alaninate Hydrochloride

A common and efficient method for the preparation of Methyl D-alaninate hydrochloride is the Fischer esterification of D-alanine using methanol and a catalyst.[9] Thionyl chloride is a particularly effective reagent as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and also drives the reaction by consuming water.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-alanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid is typically of high purity. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Causality Behind Experimental Choices:

-

The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

The slow, cooled addition of thionyl chloride is a critical safety measure to control the exothermic reaction.

-

Heating to reflux ensures the reaction proceeds to completion in a reasonable timeframe.

Self-Validating System:

-

The formation of the hydrochloride salt as the final product provides a stable, crystalline solid that is easily isolated and purified, often without the need for chromatography.

-

The progress of the reaction can be easily monitored by TLC by observing the disappearance of the starting amino acid spot.

Caption: Synthesis workflow for Methyl D-alaninate Hydrochloride.

Quality Control Workflow

Ensuring the purity and identity of Methyl D-alaninate hydrochloride is paramount for its use in research and drug development. A typical quality control workflow involves a combination of spectroscopic and chromatographic techniques.[11][12]

Step-by-Step Protocol:

-

Appearance: Visually inspect the material to ensure it is a white to off-white crystalline powder.

-

Melting Point: Determine the melting point range and compare it to the literature value (108-110 °C). A sharp melting point is indicative of high purity.

-

Spectroscopic Identification (FT-IR): Acquire an FT-IR spectrum and confirm the presence of characteristic functional group absorptions.

-

Structural Confirmation (NMR): Record ¹H and ¹³C NMR spectra and confirm that the chemical shifts, splitting patterns, and integrations are consistent with the structure of Methyl D-alaninate hydrochloride.

-

Purity Assessment (HPLC): Use a suitable High-Performance Liquid Chromatography (HPLC) method, often with a chiral column, to determine the chemical and enantiomeric purity.[13]

-

Optical Rotation: Measure the specific rotation to confirm the stereochemical integrity of the D-enantiomer.

Caption: Quality control decision workflow for Methyl D-alaninate HCl.

Spectroscopic Analysis: Interpreting the Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of Methyl D-alaninate hydrochloride.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl D-alaninate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit the following characteristic signals:

-

~1.5-1.7 ppm (doublet, 3H): This signal corresponds to the three protons of the methyl group on the chiral center (-CH(NH₃⁺)-CH₃ ). It appears as a doublet due to coupling with the adjacent methine proton.

-

~3.8-3.9 ppm (singlet, 3H): This singlet is assigned to the three protons of the methyl ester group (-COOCH₃).

-

~4.1-4.3 ppm (quartet, 1H): This signal corresponds to the methine proton at the chiral center (-CH (NH₃⁺)-CH₃). It is split into a quartet by the three adjacent methyl protons.

-

~8.5-9.0 ppm (broad singlet, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals:

-

~16-18 ppm: The carbon of the alanine methyl group (-CH(C H₃)).

-

~48-50 ppm: The alpha-carbon (C H(NH₃⁺)-).

-

~53-55 ppm: The carbon of the methyl ester group (-COOC H₃).

-

~170-172 ppm: The carbonyl carbon of the ester group (-C OOCH₃).

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present:

-

~2500-3200 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺).

-

~1730-1750 cm⁻¹ (strong): This strong, sharp peak corresponds to the C=O stretching vibration of the ester carbonyl group.

-

~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium group.

-

~1100-1300 cm⁻¹: C-O stretching vibrations of the ester group.

Safety and Handling

Methyl D-alaninate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

Methyl D-alaninate hydrochloride is a fundamentally important chiral building block with broad applications in synthetic chemistry. A thorough understanding of its physical properties, chemical reactivity, and proper handling is essential for its successful and safe utilization in the laboratory. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently work with this versatile compound.

References

- Prakash, G. K. S., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 2(2), 143-146.

- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.

- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

PubChem. (n.d.). Methyl D-alaninate hydrochloride. Retrieved January 28, 2026, from [Link].

-

Chemistry LibreTexts. (2021). Reactions of Esters. Retrieved January 28, 2026, from [Link].

-

PubChem. (n.d.). methyl D-alaninate. Retrieved January 28, 2026, from [Link].

-

Chromatography Online. (2025). Quality Control in GC–MS Analysis of Amino Acids. Retrieved January 28, 2026, from [Link].

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved January 28, 2026, from [Link].

- Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986.

-

The Royal Society of Chemistry. (2009). Supporting Information - Chemical Communications. Retrieved January 28, 2026, from [Link].

-

MDPI. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. Retrieved January 28, 2026, from [Link].

- Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 28, 2026, from [Link].

-

Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved January 28, 2026, from [Link].

-

Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved January 28, 2026, from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. methyl D-alaninate | C4H9NO2 | CID 89020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. bachem.com [bachem.com]

- 13. polypeptide.com [polypeptide.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Methyl D-alaninate: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl D-alaninate, a pivotal chiral building block in modern synthetic chemistry and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural intricacies, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications.

Core Chemical Identity and Molecular Structure

Methyl D-alaninate is the methyl ester of the D-enantiomer of the amino acid alanine. Its utility in synthetic applications is largely defined by its specific stereochemistry and the presence of two reactive functional groups: a primary amine and a methyl ester. The compound is most commonly handled and stored as its hydrochloride salt to enhance stability and ease of use.

IUPAC Nomenclature and Key Identifiers

-

Methyl D-alaninate (Free Base):

-

Methyl D-alaninate Hydrochloride (Salt):

Molecular Structure and Stereochemistry

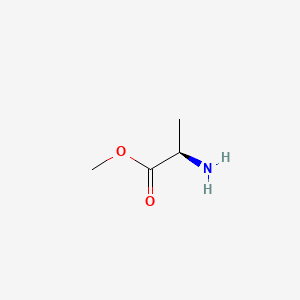

The defining feature of Methyl D-alaninate is its chiral center at the alpha-carbon (C2), which possesses the (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its role in asymmetric synthesis, where controlling the stereochemistry of the final product is paramount.

Caption: 2D structure of Methyl (R)-2-aminopropanoate.

Physicochemical Properties

The physical and chemical properties of Methyl D-alaninate, particularly its hydrochloride salt form, are crucial for its handling, storage, and application in chemical reactions. The salt form is generally a stable, crystalline solid, which is more convenient for laboratory use than the potentially volatile free base.

| Property | Methyl D-alaninate (Free Base) | Methyl D-alaninate Hydrochloride | Significance |

| Molecular Weight | 103.12 g/mol [1] | 139.58 g/mol [2][4] | Essential for stoichiometric calculations in synthesis. |

| Appearance | - | White to off-white crystalline powder[3] | A key indicator of purity. |

| Melting Point | - | 98 - 117 °C[3] | A broad range may indicate impurities; a sharp melting point signifies high purity. |

| Optical Rotation [α]D | - | -6.0° to -9.0° (c=2, MeOH) | Confirms the presence and enantiomeric purity of the D-isomer. This is a critical quality control parameter. |

| Storage Conditions | - | 0 - 8 °C, under inert gas[3] | The compound is hygroscopic; proper storage is vital to prevent degradation. |

Synthesis: Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing Methyl D-alaninate is the Fischer-Speier esterification of D-alanine. This acid-catalyzed reaction with methanol not only forms the methyl ester but also conveniently produces the stable hydrochloride salt as the final product.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of D-alanine by a strong acid (typically generated from thionyl chloride or by bubbling HCl gas). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Causality Behind Experimental Choices:

-

Acid Catalyst (SOCl₂ or HCl gas): Serves a dual purpose. First, it catalyzes the esterification. Second, it protonates the amino group to form an ammonium salt. This protects the amine from acting as a competing nucleophile and prevents side reactions, such as amide formation.

-

Excess Methanol: The reaction is an equilibrium. Using methanol as the solvent (a large excess) drives the reaction toward the product side, maximizing the yield according to Le Châtelier's principle.

-

Isolation as Hydrochloride Salt: The resulting Methyl D-alaninate hydrochloride has lower solubility in non-polar co-solvents (like diethyl ether) than the starting material or byproducts, allowing for efficient purification via precipitation. The salt form is also more crystalline, less volatile, and more stable for long-term storage than the free amine.[3]

Caption: Experimental workflow for the synthesis of Methyl D-alaninate HCl.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints for reaction completion and product purity.

-

Reaction Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend D-alanine (1.0 eq) in anhydrous methanol (10 mL per gram of alanine).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the ester product and the thionyl chloride reagent.

-

-

Acid Catalyst Addition:

-

Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow, controlled addition is a safety measure to manage the exothermic reaction and prevent uncontrolled evolution of SO₂ and HCl gases.

-

-

Esterification Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the D-alanine spot.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and HCl. A thick, oily residue or solid should remain.

-

Add cold diethyl ether to the residue and stir vigorously. The product, Methyl D-alaninate hydrochloride, will precipitate as a white solid.

-

Rationale: The product is ionic (a salt) and thus insoluble in the non-polar diethyl ether, while organic impurities remain in solution.

-

Collect the solid by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether to remove any residual impurities.

-

Dry the white solid under high vacuum to yield the final product.

-

-

Final Validation:

-

Confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy.

-

Measure the specific rotation to verify that the stereochemical integrity has been maintained throughout the synthesis. A value within the accepted range (e.g., -8 ± 2°) confirms the D-configuration.[3]

-

Applications in Research and Drug Development

Methyl D-alaninate is not merely a chemical curiosity; it is a high-value intermediate with broad applications stemming from its defined stereochemistry.

-

Chiral Building Block: It is a fundamental component in the asymmetric synthesis of complex organic molecules. Its predefined (R)-stereocenter allows chemists to build molecular frameworks with precise three-dimensional architectures, which is crucial for biological activity in pharmaceuticals.[3]

-

Peptide Synthesis: While L-amino acids are proteinogenic, the incorporation of D-amino acids like D-alanine (from Methyl D-alaninate) into peptide chains is a key strategy in medicinal chemistry. This modification creates peptidomimetics that are resistant to degradation by endogenous proteases and peptidases. The result is a peptide therapeutic with a significantly longer in vivo half-life and improved bioavailability.[3][5]

-

Pharmaceutical Intermediate: The compound serves as a precursor in the synthesis of a wide range of pharmaceuticals. By modifying active pharmaceutical ingredients (APIs) with this chiral fragment, developers can enhance drug efficacy, improve solubility, and fine-tune pharmacokinetic profiles.[3][] Its utility is particularly noted in the fields of neuropharmacology and metabolic research.[3] For instance, its L-isomer counterpart is used in synthesizing agents with anti-HIV and anticancer properties, highlighting the potential for the D-isomer in developing stereospecific drugs.[7]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11182647, Methyl D-alaninate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89020, methyl D-alaninate. Retrieved from [Link]

-

Mainz Enterprises Pvt. Ltd. (n.d.). CAS 91103-47-8 Boc-D-alanine methyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl L-alaninate | CAS#:10065-72-2. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring N-Methyl-D-Alanine: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cereulide. Retrieved from [Link]

-

SpectraBase. (n.d.). D,L-Alanine methyl ester hydrochloride - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

WIPO Patentscope. (n.d.). WO/2016/155596 METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF. Retrieved from [Link]

Sources

- 1. methyl D-alaninate | C4H9NO2 | CID 89020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. D-アラニンメチルエステル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

Methyl D-alaninate in Modern Research: A Technical Guide to a Versatile Chiral Building Block

Executive Summary

Methyl D-alaninate, the methyl ester of the non-proteinogenic amino acid D-alanine, serves as a cornerstone chiral building block in contemporary chemical and biomedical research. Its unique stereochemistry and reactive functionalities make it an indispensable tool for drug discovery, materials science, and fundamental biological studies. This guide provides an in-depth exploration of the primary applications of Methyl D-alaninate, moving beyond simple descriptions to explain the causal mechanisms and strategic considerations behind its use. We will delve into its critical role in the synthesis of stabilized peptide therapeutics, its utility as a probe in antibiotic research by mimicking bacterial cell wall components, and its application in the development of novel asymmetric catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

The Foundational Role of Methyl D-alaninate as a Chiral Scaffold

At its core, Methyl D-alaninate is a chiral building block, a molecule possessing a defined three-dimensional structure that can be used to construct larger, more complex enantiomerically pure compounds.[1][2] The "D" configuration is of paramount importance; in a biological world dominated by L-amino acids, the incorporation of a D-enantiomer provides unique structural and functional properties that are central to its applications.[3] The ester and amine groups offer two distinct points for chemical modification, allowing for its seamless integration into a wide array of synthetic pathways.[1]

| Property | Value | Source |

| Chemical Formula | C₄H₁₀ClNO₂ | PubChem[4] |

| Molecular Weight | 139.58 g/mol | PubChem[4] |

| IUPAC Name | methyl (2R)-2-aminopropanoate;hydrochloride | PubChem[4] |

| Appearance | White crystalline powder | Various Suppliers |

| Chirality | (R)-enantiomer | Definition |

Application in Peptide Synthesis and Peptidomimetic Design

The most prominent application of Methyl D-alaninate is in the synthesis of peptides and peptidomimetics, which are compounds designed to mimic natural peptides.[5] Peptides are promising therapeutic agents, but their use is often hampered by rapid degradation in the body by enzymes called proteases.[6]

The Rationale: Engineering Proteolytic Stability

Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids. The strategic substitution of an L-amino acid with its D-counterpart, such as D-alanine, introduces a stereocenter that the enzyme cannot properly recognize or bind.[7] This steric blockade at the point of substitution dramatically increases the peptide's resistance to proteolytic cleavage, thereby extending its circulatory half-life and enhancing its therapeutic efficacy.[7][8] This strategy is a cornerstone of modern medicinal chemistry for converting transiently active natural peptides into robust drug candidates.[9][10]

Workflow for D-Alanine Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The standard method for incorporating amino acids into a growing peptide chain is Solid-Phase Peptide Synthesis (SPPS). The workflow involves sequential cycles of deprotection and coupling reactions on a solid resin support.

Caption: Iterative workflow of Fmoc-based SPPS for incorporating D-alanine.

Experimental Protocol: Fmoc-Based SPPS Incorporation of D-Alanine

This protocol outlines the manual coupling of the first amino acid (in this case, derived from Methyl D-alaninate, though typically the protected Fmoc-D-Ala-OH is used directly) onto a resin support.

Objective: To covalently attach Fmoc-D-Ala-OH to a Rink Amide resin as the first step in synthesizing a C-terminal amide peptide.

Materials:

-

Rink Amide Resin (100-200 mesh)

-

Fmoc-D-Ala-OH

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel with a filter

Methodology:

-

Resin Swelling:

-

Fmoc Deprotection (of the Resin's Linker):

-

Add 8 mL of 20% piperidine in DMF to the swelled resin.[11]

-

Agitate the mixture at room temperature for 3 minutes, then drain.

-

Add another 8 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[12]

-

-

Activation and Coupling of Fmoc-D-Ala-OH:

-

In a separate vial, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to resin loading), HATU (e.g., 0.95 eq. relative to the amino acid), and DIEA (2 eq. relative to the amino acid) in DMF.

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to remove excess reagents and byproducts.

-

The resin now has the first D-alanine residue attached and is ready for the next cycle of deprotection and coupling.

-

A Crucial Tool for Bacteriology and Antibiotic Development

The D-alanine moiety is a fundamental component of the bacterial cell wall, specifically within the peptidoglycan layer that provides structural integrity to the bacterium.[13] This makes Methyl D-alaninate and related compounds invaluable for studying bacterial physiology and developing new antimicrobial agents.

The Target: D-Alanyl-D-Alanine in Peptidoglycan Biosynthesis

The terminal sequence of the peptide side chains in peptidoglycan precursors is D-Alanyl-D-Alanine (D-Ala-D-Ala).[14][15] This dipeptide is the specific binding site for glycopeptide antibiotics like vancomycin. Vancomycin forms a series of hydrogen bonds with the D-Ala-D-Ala terminus, creating a stable complex that sterically hinders the enzymes (transpeptidases) responsible for cross-linking the peptidoglycan chains.[14] Without this cross-linking, the cell wall is weakened, leading to cell lysis and bacterial death. Researchers use D-alanine derivatives to study these interactions and to understand mechanisms of resistance, such as the VanA phenotype, where bacteria replace the terminal D-Ala with D-Lactate, reducing vancomycin's binding affinity.[16]

Caption: Vancomycin binding to the D-Ala-D-Ala terminus to inhibit cross-linking.

Probing Antimicrobial Resistance

D-alanine is also incorporated into another major component of the Gram-positive cell wall: teichoic acids.[17] This modification reduces the net negative charge of the cell surface.[18] A less negative surface charge helps bacteria repel positively charged cationic antimicrobial peptides (CAMPs), which are part of the innate immune response and the mode of action for certain antibiotics.[13] By using Methyl D-alaninate in bacterial growth media or in synthetic models, researchers can investigate the enzymatic pathways (like the DltA-D system) responsible for D-alanylation and screen for inhibitors that could render bacteria more susceptible to CAMPs and other antibiotics.[17][19]

Advanced Applications in Asymmetric Synthesis

Beyond its direct incorporation into larger molecules, Methyl D-alaninate serves as a valuable precursor for creating other chiral molecules used in asymmetric catalysis.

Precursor to Chiral Auxiliaries and Ligands

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.[20] While Methyl D-alaninate itself is not typically used as an auxiliary, it can be chemically modified to synthesize more complex auxiliaries or chiral ligands.[21][22] These ligands can then be coordinated to a metal center (e.g., rhodium, palladium, nickel) to create a chiral catalyst.[23] The defined stereochemistry of the D-alanine-derived ligand creates a chiral environment around the metal, forcing reactions to proceed with high enantioselectivity, producing one enantiomer of the product in high excess. This is a powerful strategy for the efficient synthesis of chiral pharmaceuticals and fine chemicals.[24]

Caption: From Methyl D-alaninate to a chiral ligand for asymmetric catalysis.

Conclusion

Methyl D-alaninate is far more than a simple amino acid derivative; it is a strategic tool that empowers researchers to address fundamental challenges in medicine and chemistry. Its D-configuration provides a key to unlocking proteolytic stability in peptide drugs, a mimic to probe and disrupt the defenses of pathogenic bacteria, and a chiral foundation for the construction of sophisticated asymmetric catalysts. A thorough understanding of the principles behind its application allows scientists to rationally design experiments and synthesize novel molecules with precisely controlled properties, accelerating the pace of discovery and development.

References

-

Pharmaffiliates. Exploring N-Methyl-D-Alanine: Properties and Applications. [Link]

-

Perkins, H. R. (1976). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). NIH. [Link]

-

Thevelein, A., et al. (2014). Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria. ResearchGate. [Link]

-

Matern, M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

-

Perkins, H. R. (1976). THE SIGNIFICANCE OF D-ALANYL-D-ALANLNE TERM1NI IN THE BIOSYNTHESIS OF BACTERIAL CELL WALLS AND THE ACTION OF PENICILLIN, VANCOMY. IUPAC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Fmoc-N-Methyl-D-Alanine in Enhancing Peptide Drug Efficacy. [Link]

-

Wikipedia. Hypothetical types of biochemistry. [Link]

-

National Center for Biotechnology Information. Methyl D-alaninate hydrochloride. PubChem. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Singh, Y., et al. (2016). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

Kovács, Á., et al. (2014). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. PubMed Central. [Link]

-

Koyama, N., et al. (2024). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed Central. [Link]

-

Seebach, D., et al. (1993). Enantiomerically Enriched ?-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. ResearchGate. [Link]

-

Denard, C. A., et al. (2015). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

-

Hruby, V. J. (1991). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

-

Seebach, D., et al. (1993). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. PubMed. [Link]

-

Guiry, P. J. (2018). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. [Link]

-

Aurelio, L., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. methyl D-alaninate. PubChem. [Link]

-

Ahangarzadeh, S., et al. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. [Link]

-

Hegde, S. S., & Blanchard, J. S. (2003). Determinants for Differential Effects on d-Ala-d-Lactate vs d-Ala-d-Ala Formation by the VanA Ligase from Vancomycin-Resistant Enterococci. Biochemistry. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Meggers, E. (2011). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. PubMed Central. [Link]

-

Voss, C. V. (2016). Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. [Link]

-

Taylor & Francis. D-amino acids – Knowledge and References. [Link]

-

Taylor & Francis. (2016). Inhibitors of alanine racemase enzyme: a review. [Link]

-

Koyama, N., et al. (2024). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed. [Link]

-

Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. ResearchGate. [Link]

-

Góngora-Benítez, M., et al. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]

-

Bédard, F., & Biron, E. (2018). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

Bull, J. A., & Davies, S. G. (2008). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. ResearchGate. [Link]

-

Karas, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothetical types of biochemistry - Wikipedia [en.wikipedia.org]

- 4. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. old.iupac.org [old.iupac.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]

- 24. chemscene.com [chemscene.com]

Methyl D-alaninate (CAS 21705-13-5): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl D-alaninate, with the CAS number 21705-13-5, is a chiral amino acid ester of significant interest in the fields of pharmaceutical sciences, biochemistry, and organic synthesis. As the methyl ester of D-alanine, it serves as a crucial building block for the synthesis of a wide array of complex organic molecules, most notably peptides and peptidomimetics. Its D-configuration offers a strategic advantage in the design of therapeutic agents, as it can confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the properties, synonyms, applications, and handling of Methyl D-alaninate, with a focus on its practical utility for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Methyl D-alaninate are summarized in the table below. These parameters are critical for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 21705-13-5 | [1] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | methyl (2R)-2-aminopropanoate | [1] |

| Melting Point | 76-78 °C | [2][3] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid/powder | [4][5] |

| XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: Methyl D-alaninate is often supplied and used as its hydrochloride salt (CAS: 14316-06-4) for improved stability and handling.[4][5] The properties of the hydrochloride salt are provided in a separate section for clarity.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers is crucial for accurate literature searches and chemical sourcing.

| Identifier Type | Identifier | Source |

| Synonyms | D-Alanine, methyl ester; (R)-2-Aminopropanoic acid methyl ester; O-Methyl-D-alanine; D-Ala-OMe; (r)-methyl 2-aminopropanoate; d-alanine methylester | [1][6] |

| InChI | InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1 | [1] |

| InChIKey | DWKPPFQULDPWHX-GSVOUGTGSA-N | [1] |

| SMILES | CN | [1] |

| EC Number | 244-537-0 | [1] |

| PubChem CID | 89020 | [1] |

Applications in Research and Drug Development

The utility of Methyl D-alaninate is primarily centered on its role as a chiral building block in organic synthesis, with significant implications for drug discovery and development.

Peptide Synthesis

Methyl D-alaninate is a fundamental reagent in peptide synthesis.[4] The presence of the D-amino acid can introduce conformational constraints into a peptide backbone, which can be exploited to modulate its biological activity and receptor selectivity. Furthermore, peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer plasma half-life.[4]

Chiral Synthesis and Drug Design

As an enantiomerically pure compound, Methyl D-alaninate is an invaluable starting material for the asymmetric synthesis of complex chiral molecules.[4] In drug design, the incorporation of a methyl ester can modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability.[7] This can have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The D-alanine moiety itself is a key component of the peptidoglycan cell wall in many bacteria.[5] Derivatives of D-alanine, including its methyl ester, are therefore of interest in the development of novel antibacterial agents that target cell wall biosynthesis.[5]

Synthesis of Methyl D-alaninate Hydrochloride: A Representative Protocol

Methyl D-alaninate is commonly prepared and used as its hydrochloride salt to improve its stability and ease of handling. A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of an activating agent such as chlorotrimethylsilane.[8]

Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend D-alanine (1.0 equivalent) in methanol.

-

Addition of Activating Agent: Slowly add freshly distilled chlorotrimethylsilane (2.0 equivalents) to the stirred suspension at room temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the desired Methyl D-alaninate hydrochloride. Further purification, if necessary, can be achieved by recrystallization.

Caption: A representative workflow for the synthesis of Methyl D-alaninate hydrochloride.

Safety and Handling

Methyl D-alaninate, particularly in its hydrochloride salt form, requires careful handling in a laboratory setting.

Hazard Identification

The hydrochloride salt of Methyl D-alaninate is classified with the following GHS hazard statements:

Precautionary Measures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Handling: Avoid breathing dust.[10] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed. It is advisable to store under an inert atmosphere as it may be air-sensitive.[12]

Toxicological Information

The toxicological properties of Methyl D-alaninate have not been fully investigated.[12] It is recommended to handle the compound as potentially hazardous until more comprehensive data becomes available.

Conclusion

Methyl D-alaninate (CAS 21705-13-5) is a valuable and versatile chiral building block for researchers and professionals in the pharmaceutical and chemical industries. Its unique stereochemistry and chemical properties make it an essential component in the synthesis of modified peptides and other complex chiral molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

-

Pharmaffiliates. (n.d.). Methyl D-alaninate. Retrieved from [Link]

-

ChemBK. (n.d.). (R)-Methyl 2-aminopropanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). D-Alanine methyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). methyl D-alaninate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl D-alaninate hydrochloride. Retrieved from [Link]

-

PubMed. (2016). [Application of methyl in drug design]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (Note 1). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl D-alaninate. Retrieved from [Link]

- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

WIPO Patentscope. (n.d.). WO/2016/155596 METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF. Retrieved from [Link]

-

PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

Sources

- 1. methyl D-alaninate | C4H9NO2 | CID 89020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Technical Bulletin: Scalable Synthesis of (2R)-2-Aminopropanoate Methyl Ester

Executive Summary & Strategic Context

The synthesis of (2R)-2-aminopropanoate methyl ester (commonly referred to as D-Alanine methyl ester ) is a foundational workflow in the development of peptidomimetics and bacterial cell wall inhibitors. Unlike its L-isomer counterpart, the (2R)-isomer is non-proteinogenic in mammalian systems, making it a critical chiral building block for metabolically stable drug candidates.

This guide details the Thionyl Chloride-Methanol (Brenner-Huber) method. While alternative routes exist (e.g., acetyl chloride/methanol or Fisher esterification with gaseous HCl), the thionyl chloride route is preferred for its ability to scavenge water in situ, driving the equilibrium toward ester formation while maintaining high enantiomeric excess (

Critical Quality Attribute (CQA): The preservation of the (2R)-stereocenter. The protocol below is engineered to minimize racemization via oxazolone intermediates by maintaining a strictly acidic environment.

Mechanistic Principles & Reaction Design

The Chemistry

The reaction operates via the in situ generation of anhydrous hydrogen chloride and methyl sulfite. Thionyl chloride (

However, in the presence of the amino acid, the mechanism involves the activation of the carboxylic acid. The protonation of the amine (

Reaction Workflow Diagram

The following diagram outlines the critical process flow, highlighting safety checkpoints and thermal control nodes.

Figure 1: Process flow for the thionyl chloride mediated esterification. Note the critical temperature control during activation.

Experimental Protocol: The "Gold Standard" Method

Target: D-Alanine Methyl Ester Hydrochloride Scale: 50 mmol (Adjustable) Expected Yield: 90–95%

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| D-Alanine | 89.09 | 1.0 | 4.45 g | Limiting Reagent |

| Thionyl Chloride | 118.97 | 2.5 | 9.1 mL | Activating Agent / Dehydrant |

| Methanol (Anhydrous) | 32.04 | ~50 | 100 mL | Solvent / Reactant |

| Diethyl Ether | 74.12 | N/A | ~200 mL | Anti-solvent for precipitation |

Step-by-Step Methodology

Phase 1: Activation (The "Exotherm" Phase)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

-

Chilling: Charge the flask with 100 mL of anhydrous methanol. Cool the solvent to -10°C to -5°C using an ice-salt bath.

-

Acid Generation: Add Thionyl Chloride (

) dropwise via an addition funnel or syringe pump over 20 minutes.-

Expert Insight: This reaction is highly exothermic. Adding

too fast will cause the methanol to boil and may splash corrosive reagents. Maintain internal temperature

-

Phase 2: Reaction & Solubilization

-

Addition: Remove the cooling bath. Add the solid D-Alanine in one portion.

-

Reaction: The D-Alanine will initially remain as a suspension.

-

Option A (Rapid): Heat to reflux (65°C) for 2–3 hours.

-

Option B (Gentle - Preferred for high ee): Stir at Room Temperature (20–25°C) for 18–24 hours.

-

-

Visual Endpoint: The reaction is complete when the suspension turns into a completely clear, colorless solution.

Phase 3: Isolation & Purification

-

Concentration: Transfer the solution to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure.

-

Caution: The distillate contains HCl and

. Ensure your vacuum pump is protected by a cold trap and base trap.

-

-

Co-evaporation: The residue will likely be a viscous oil or sticky foam. Add 20 mL of fresh methanol and re-evaporate to remove residual

and HCl traces. Repeat twice. -

Crystallization: Dissolve the resulting oil in a minimum amount of cold methanol (approx. 5–10 mL). Slowly add diethyl ether (approx. 100 mL) with vigorous stirring.

-

Filtration: A white solid (D-Alanine Methyl Ester Hydrochloride) will precipitate. Filter the solid, wash with cold ether, and dry under high vacuum.

Quality Control & Characterization

To ensure the product is suitable for downstream synthesis, it must meet specific metrics. The most critical is the Optical Rotation to confirm the (2R) configuration has not racemized to the (S) form.

Specification Table

| Test | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White crystalline solid | Yellowing indicates oxidation or residual |

| Melting Point | Capillary | 155°C – 158°C | Sharp range indicates high purity. |

| Optical Rotation | Polarimetry | Crucial: L-Ala-OMe is positive (+). D-Ala-OMe must be negative. | |

| 1H NMR | 400 MHz (D2O) | Chemical shift of methyl ester (3.82 ppm) confirms conversion. |

Troubleshooting Logic (Decision Tree)

Figure 2: Troubleshooting decision matrix for physical state and stereochemical issues.

Handling & Stability Warnings

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator. Moisture absorption leads to hydrolysis back to the acid.

-

Free Base Instability: Do not neutralize the salt to the free amine unless immediately reacting it in the next step. The free amino ester will undergo intermolecular cyclization to form D-Alanine Diketopiperazine (a stable 6-membered ring), effectively destroying your reagent.

-

Storage: Stable at -20°C for years. At room temperature, it slowly degrades over months.

References

-

Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for thionyl chloride/methanol esterification).

-

PubChem Database. (n.d.). Compound Summary: D-Alanine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

An In-depth Technical Guide to D-Alanine Methyl Ester Hydrochloride (D-Ala-OMe·HCl)

Abstract

D-Alanine methyl ester hydrochloride (D-Ala-OMe·HCl) is a pivotal chiral building block in modern organic and medicinal chemistry. As the methyl ester hydrochloride salt of D-alanine, it offers enhanced stability and solubility, making it an invaluable reagent for peptide synthesis, peptidomimetic development, and the creation of complex molecular architectures.[] This guide provides an in-depth exploration of the fundamental characteristics of D-Ala-OMe·HCl, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it details its critical applications, particularly in drug development, and provides field-proven experimental protocols for its use, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of D-Ala-OMe·HCl

D-alanine, a non-proteinogenic D-amino acid, plays a crucial role in various biological processes, most notably as a key component of the bacterial cell wall.[2][3] This makes its derivatives, such as D-Ala-OMe·HCl, highly significant in areas like antibiotic research.[] The esterification of the carboxylic acid to a methyl ester and the formation of a hydrochloride salt serve two primary purposes for the synthetic chemist:

-

Carboxyl Group Protection: The methyl ester prevents the carboxylic acid from participating in unwanted side reactions, particularly during peptide bond formation.

-

Enhanced Stability and Handling: The hydrochloride salt form increases the compound's stability, crystallinity, and ease of handling compared to the free base, which can be hygroscopic and less stable.[][4]

This strategic modification allows D-Ala-OMe·HCl to serve as a cornerstone in the synthesis of peptides with tailored properties, chiral reagents for stereoselective synthesis, and probes for studying enzyme specificity.[][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Ala-OMe·HCl is essential for its effective use in experimental design. Key quantitative data are summarized below.

Table 1: Physicochemical Data for D-Ala-OMe·HCl

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-aminopropanoate;hydrochloride | [] |

| Synonyms | D-Ala-OMe HCl, Methyl D-alaninate hydrochloride | [][6] |

| CAS Number | 14316-06-4 | [][6] |

| Molecular Formula | C₄H₉NO₂·HCl | [] |

| Molecular Weight | 139.58 g/mol | [] |

| Appearance | White to off-white crystalline powder | [][7] |

| Melting Point | 108-110 °C | [8] |

| Solubility | Soluble in water and methanol; sparingly soluble in DMSO. | [8][9][10] |

| Optical Rotation | [α]²⁰/D ≈ -6.0° to -9.0° (c=1.6-2, MeOH) | [8][10] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place under inert gas. | [][9][10] |

Causality Insight: The compound's hygroscopic nature and sensitivity to air necessitate storage under an inert atmosphere to prevent degradation and maintain its chiral purity.[4][10][11]

Synthesis and Purification

The most common and industrially scalable method for synthesizing D-Ala-OMe·HCl is the Fischer esterification of D-alanine. This acid-catalyzed reaction is both efficient and cost-effective.

Synthesis via Fischer Esterification

The reaction involves treating D-alanine with methanol in the presence of a strong acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

Diagram 1: Synthesis of D-Ala-OMe·HCl via Fischer Esterification

Caption: Fischer esterification of D-Alanine to yield D-Ala-OMe·HCl.

Detailed Experimental Protocol: Synthesis

Self-Validating System: This protocol includes in-process checks to ensure the reaction proceeds as expected.

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Suspend D-alanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of alanine).

-

Catalyst Addition (Causality): Cool the suspension to 0°C in an ice bath. This is critical to control the highly exothermic reaction between thionyl chloride and methanol. Slowly add thionyl chloride (1.1-1.2 eq) dropwise. The slow addition prevents a dangerous temperature spike and ensures the controlled generation of HCl gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting D-alanine spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Causality): The resulting crude solid is often of high purity. However, for exacting applications, recrystallization from a methanol/ether solvent system can be performed. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Cool the mixture to induce crystallization, filter the resulting white crystals, and dry under vacuum.[8]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of D-Ala-OMe·HCl is paramount. A combination of spectroscopic and physical methods is employed for comprehensive characterization.

Diagram 2: Analytical Workflow for D-Ala-OMe·HCl

Caption: Standard analytical workflow for product characterization.

-

¹H NMR Spectroscopy: Confirms the molecular structure. Expect to see signals corresponding to the methyl ester protons, the alpha-proton, and the methyl group of the alanine backbone.

-

Mass Spectrometry (ESI-MS): Verifies the molecular weight. In positive ion mode, the spectrum will show a peak for the [M+H]⁺ ion of the free base (C₄H₉NO₂).

-

FTIR Spectroscopy: Identifies key functional groups. Characteristic peaks include N-H stretching for the ammonium group, C=O stretching for the ester, and C-O stretching.[12]

-

Polarimetry: Measures the specific rotation to confirm the enantiomeric purity (D-configuration).[10]

-

Purity Analysis (Argentometric Titration): The chloride content can be quantified via titration to determine the purity of the salt form.[10]

Applications in Research and Drug Development

D-Ala-OMe·HCl is a versatile tool with significant applications in several key research areas.

Peptide Synthesis

This is the primary application of D-Ala-OMe·HCl. It serves as a crucial building block for introducing D-alanine residues into a peptide chain.[][7] The incorporation of D-amino acids can confer several advantageous properties to a peptide therapeutic:

-

Increased Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a longer biological half-life.

-

Enhanced Biological Activity: The specific stereochemistry can stabilize bioactive conformations, such as β-turns, leading to higher receptor affinity or potency.[13]

-

Modulation of Pharmacokinetics: Altering the stereochemistry can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

Diagram 3: Workflow for Peptide Coupling with D-Ala-OMe·HCl

Caption: Key steps in a solution-phase peptide coupling reaction.

Detailed Experimental Protocol: Dipeptide Synthesis

This protocol describes the coupling of Fmoc-L-Valine with D-Ala-OMe·HCl.

-

Preparation (Causality): Dissolve D-Ala-OMe·HCl (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. The use of a non-nucleophilic base is crucial to prevent it from competing with the desired coupling reaction.

-

Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-L-Val-OH, 1.0 eq) and a coupling reagent (e.g., HATU, 1.0 eq) in DMF. Add DIEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid. Trustworthiness: Pre-activation ensures the formation of a highly reactive ester intermediate, which improves coupling efficiency and minimizes side reactions like epimerization.[14]

-

Coupling: Add the activated amino acid solution to the solution of D-Ala-OMe free base from step 1.

-

Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.

-

Purification: After the reaction is complete, perform an aqueous workup to remove the coupling byproducts and excess reagents. The protected dipeptide product is then purified using flash column chromatography.

Antibiotic Research

D-alanine is a fundamental component of peptidoglycan, the structural polymer that forms the bacterial cell wall.[2] Specifically, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursor is essential for the cross-linking reactions catalyzed by penicillin-binding proteins (PBPs).[3] D-Ala-OMe·HCl and its derivatives are used to study and inhibit enzymes involved in this pathway, such as D-alanine-D-alanine ligase, making them valuable tools in the search for new antibiotics.[][15]

Safety and Handling

While not classified as acutely hazardous, proper laboratory safety protocols must be followed when handling D-Ala-OMe·HCl.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Avoid creating dust.[16][17] Handle in a well-ventilated area or a chemical fume hood.[16] The compound is hygroscopic and air-sensitive; handle under an inert atmosphere where possible.[10][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[17]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[17] If inhaled, move to fresh air.[17]

Conclusion

D-Alanine methyl ester hydrochloride is more than a simple amino acid derivative; it is a precisely engineered chemical tool that enables significant advancements in peptide chemistry and drug discovery. Its protected carboxyl group and stable salt form provide chemists with a reliable and versatile building block. By understanding its fundamental characteristics and applying robust, field-tested protocols, researchers can effectively leverage D-Ala-OMe·HCl to construct novel peptides and molecular probes, driving innovation in the development of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co.,Ltd. The Science Behind D-Alanine: Applications in Biotechnology. [Link]

-

Utsunomiya, T., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC - NIH. [Link]

-

Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4. [Link]

- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

Perkins, H. R. (2025). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

-

AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. [Link]

- Google Patents. Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.

-

MDPI. (2021). The Biological Properties and Potential Interacting Proteins of d-Alanyl-d-alanine Ligase A from Mycobacterium tuberculosis. [Link]

-

Chem-Impex. D-Alanine methyl ester hydrochloride. [Link]

-

Frontiers. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. [Link]

-

Organic Syntheses. (2011). PREPARATION OF METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXO-3-PHENYLPIPERAZIN-1-YL)PROPANOATE. [Link]

-

PubChem. D-Alanine-D-alanyl-methyl ester hydrochloride. [Link]

-

MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - DL-Alanine methyl ester hydrochloride. [Link]

-

PubMed Central. (2013). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. [Link]

-

PubChem. Methyl D-alaninate hydrochloride. [Link]

Sources

- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. veeprho.com [veeprho.com]

- 7. chemimpex.com [chemimpex.com]

- 8. D-Alanine Methyl Ester Hydrochloride CAS#: 14316-06-4 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. D-Alanine Methyl Ester Hydrochloride | 14316-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Chirality and Stereochemistry of Methyl D-alaninate

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, the precise control of molecular architecture is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, stands as a central pillar in drug design and development. The differential pharmacological and toxicological profiles of enantiomers—mirror-image stereoisomers—necessitate a profound understanding and meticulous control of stereochemistry. This guide provides a comprehensive technical exploration of Methyl D-alaninate, a chiral building block of significant interest.[1] We will delve into its stereochemical nature, methods for its stereoselective synthesis and analysis, and its applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.

Methyl D-alaninate, the methyl ester of the D-is M-alanine, is a chiral molecule possessing a single stereocenter at the α-carbon. Its structure and its mirror image, Methyl L-alaninate, are depicted below. The "D" configuration denotes that the amino group is on the right side when the carboxyl group is at the top in a Fischer projection. According to the Cahn-Ingold-Prelog (CIP) priority rules, Methyl D-alaninate is assigned the (R) configuration.

Caption: Stereoisomers of Methyl Alaninate.

Physicochemical and Spectroscopic Properties

Methyl D-alaninate is typically handled as its hydrochloride salt, which enhances its stability and ease of handling.[1] The hydrochloride salt is a white to off-white powder.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ (free base), C₄H₁₀ClNO₂ (HCl salt) | [2][3] |

| Molecular Weight | 103.12 g/mol (free base), 139.58 g/mol (HCl salt) | [2][3] |

| CAS Number | 21705-13-5 (free base), 14316-06-4 (HCl salt) | [2][3] |

| Melting Point | 98 - 117 °C (HCl salt) | [1] |

| Optical Rotation [α]D²⁰ | -8 ± 2º (c=2, MeOH) (HCl salt) | [1] |

| Appearance | White to off-white powder (HCl salt) | [1] |

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Methyl D-alaninate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure. In ¹H NMR, characteristic signals for the methyl ester protons, the α-proton, and the methyl group protons of the alanine backbone are observed.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy reveals the presence of key functional groups, such as the N-H stretches of the amine, C=O stretch of the ester, and C-H stretches.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio.[5]

Stereoselective Synthesis and Chiral Resolution

The procurement of enantiomerically pure Methyl D-alaninate is a critical first step for its application in stereospecific synthesis. Several strategies can be employed, broadly categorized into stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

"Chiral pool" synthesis is a powerful strategy that utilizes readily available, naturally occurring chiral molecules as starting materials to produce enantiopure target compounds.[5] For Methyl D-alaninate, D-alanine is the logical and common chiral precursor.

A straightforward and widely used method for the synthesis of Methyl D-alaninate hydrochloride is the Fischer esterification of D-alanine.

Experimental Protocol: Fischer Esterification of D-Alanine

Objective: To synthesize Methyl D-alaninate hydrochloride from D-alanine with retention of stereochemical integrity.

Materials:

-

D-alanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or anhydrous HCl gas

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-alanine in anhydrous methanol. The choice of anhydrous conditions is critical to drive the equilibrium towards the ester product and prevent hydrolysis.

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This in situ generation of anhydrous HCl is a common and effective method. The reaction is exothermic and the slow addition helps to control the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

-